Imidocarb

説明

This compound is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites.

One of ANTIPROTOZOAL AGENTS used especially against BABESIA in livestock. Toxicity has been reported.

See also: this compound Dipropionate (active moiety of); this compound Hydrochloride (active moiety of).

特性

IUPAC Name |

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEVFJUWLLRELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5318-76-3 (di-hydrochloride) | |

| Record name | Imidocarb [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048345 | |

| Record name | Imidocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27885-92-3 | |

| Record name | Imidocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidocarb [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Imidocarb Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Imidocarb dipropionate, a carbanilide derivative, is a potent antiprotozoal agent with a long history of use in veterinary medicine for the treatment and prevention of parasitic infections such as babesiosis and anaplasmosis in a variety of animal species.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound dipropionate, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.

Pharmacodynamics: The Antiparasitic Action of this compound

The efficacy of this compound dipropionate lies in its ability to disrupt essential processes within the parasitic organism. Its primary mechanisms of action are twofold, targeting both nucleic acid stability and nutrient uptake.

Mechanism of Action

This compound dipropionate exerts its antiprotozoal effects through two primary pathways:

-

Interference with Polyamines: The drug is believed to interfere with the production and/or utilization of polyamines by the parasite. Polyamines are crucial for cell growth and differentiation, and their disruption leads to the arrest of parasitic replication.

-

Inhibition of Inositol Uptake: this compound dipropionate prevents the entry of inositol into erythrocytes that are infected with the parasite.[3] Inositol is a vital component for the parasite's intracellular signaling and membrane synthesis.

Additionally, this compound is known to exhibit anticholinergic activity by inhibiting acetylcholinesterase.[4] While this contributes to some of the observed side effects, its direct contribution to the antiprotozoal efficacy is less clear.

Signaling Pathway of this compound's Antiparasitic Action

Caption: Proposed mechanism of action of this compound Dipropionate.

Quantitative Pharmacodynamic Data

The in vitro activity of this compound dipropionate has been quantified against various parasitic species. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Parasite | IC50 Value | Reference |

| Babesia bovis | 87 µg/mL |

Pharmacokinetics: The Journey of this compound Through the Body

The pharmacokinetic profile of this compound dipropionate is characterized by rapid absorption following intramuscular or subcutaneous administration, wide distribution into tissues, and a prolonged elimination phase.

Absorption

Following intramuscular (IM) or subcutaneous (SC) injection, this compound dipropionate is readily absorbed into the systemic circulation. Peak plasma concentrations (Cmax) are typically observed within a few hours of administration.

Distribution

This compound exhibits a large apparent volume of distribution, indicating extensive distribution into tissues. It is known to be sequestered in storage tissues, which contributes to its long duration of action.[5]

Metabolism

Current evidence suggests that this compound dipropionate is not extensively metabolized, with the parent compound being the primary active moiety.

Excretion

The elimination of this compound is slow, with a long terminal half-life. The primary routes of excretion are renal and biliary.

Pharmacokinetic Parameters in Various Species

The following tables summarize the key pharmacokinetic parameters of this compound dipropionate in different animal species following intramuscular or subcutaneous administration.

Table 1: Pharmacokinetic Parameters of this compound Dipropionate in Swine [6][7]

| Parameter | Value (Mean ± SD) |

| Dose (IM) | 2 mg/kg |

| Cmax | 2.02 ± 0.73 µg/mL |

| Tmax | 0.54 ± 0.25 h |

| AUC(0-∞) | 2.96 ± 1.13 µg·h/mL |

| t1/2β | 9.73 ± 3.09 h |

| Bioavailability (F) | 86.57% |

Table 2: Pharmacokinetic Parameters of this compound Dipropionate in Cattle [8]

| Parameter | Value (Mean ± SD) |

| Dose (SC) | 3.0 mg/kg |

| Cmax | 2257.5 ± 273.62 ng/mL |

| Tmax | 2.14 ± 0.67 h |

| AUC(0-t) | 14553.95 ± 1946.85 ng·h/mL |

| AUC(0-∞) | 15077.88 ± 1952.19 ng·h/mL |

| t1/2 | 31.77 ± 25.75 h |

Table 3: Pharmacokinetic Parameters of this compound Dipropionate in Sheep [9]

| Parameter | Value (Mean) |

| Dose (IM) | 4.5 mg/kg |

| Cmax | 7.9 µg/mL |

| Tmax | Within 4 h |

Table 4: Pharmacokinetic Parameters of this compound Dipropionate in Horses [5]

| Parameter | Value |

| Dose (IM) | 2.4 mg/kg |

| Note | Plasma concentrations were undetectable 12 hours after treatment, suggesting rapid tissue sequestration. |

Table 5: Pharmacokinetic Parameters of this compound Dipropionate in White-Tailed Deer [10]

| Parameter | Value (Mean ± SE) |

| Dose (IM) | 3.0 mg/kg |

| Cmax | 880.78 ± 81.12 ng/mL |

| Tmax | 38.63 ± 5.30 min |

| t1/2α (distribution) | 25.90 ± 10.21 min |

| t1/2β (elimination) | 464.06 ± 104.08 min (7.73 ± 1.73 h) |

| Vz/F | 9.20 ± 2.70 L/kg |

| Cl/F | 15.97 ± 1.28 mL/min/kg |

Experimental Protocols

The determination of this compound dipropionate concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique.

General Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study.

Detailed HPLC Method for this compound Quantification in Plasma

The following is a representative HPLC method adapted from published literature for the determination of this compound in plasma.[11][12][13][14]

-

Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

-

Column: A reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size).

-

Mobile Phase: A mixture of an acidic buffer (e.g., 0.2% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile) in an isocratic or gradient elution mode. A common ratio is 80:20 (v/v) buffer to acetonitrile.[11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are often first treated with a protein precipitating agent like methanol or acetonitrile.

-

Solid-Phase Extraction (SPE): A weak cation-exchange SPE cartridge is commonly used for sample clean-up and concentration.

-

Elution: The drug is eluted from the SPE cartridge with an appropriate solvent.

-

Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.

-

-

Standard Curve: A standard curve is generated using known concentrations of this compound dipropionate in the corresponding biological matrix to ensure accurate quantification.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[11][12]

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and pharmacodynamics of this compound dipropionate. The drug's dual mechanism of action, targeting both polyamine metabolism and inositol uptake in parasites, underpins its therapeutic efficacy. The pharmacokinetic profile, characterized by rapid absorption, extensive tissue distribution, and slow elimination, explains its prolonged activity. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of veterinary drug development. Further research could focus on elucidating the precise molecular interactions of this compound with its parasitic targets and further refining dosing regimens across different species to optimize efficacy and minimize potential side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]

- 3. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of this compound dipropionate in horses after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and bioavailability of this compound dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and bioequivalence of two this compound formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. Pharmacokinetics of this compound dipropionate in white-tailed deer (Odocoileus virginianus) after single intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RP-HPLC method for this compound dipropionate in injection form [wisdomlib.org]

- 12. wisdomlib.org [wisdomlib.org]

- 13. Validated Stability Indicating Chromatographic Methods for Quantification of this compound Dipropionate; Application for th… [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Imidocarb: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb, a carbanilide derivative, is a potent antiprotozoal agent widely used in veterinary medicine for the treatment and prevention of parasitic infections, most notably babesiosis and anaplasmosis in a range of animals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and analytical methodologies for this compound. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this important therapeutic compound. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided. Furthermore, logical relationships and proposed mechanisms are visualized through diagrams generated using Graphviz (DOT language).

Chemical Identity and Structure

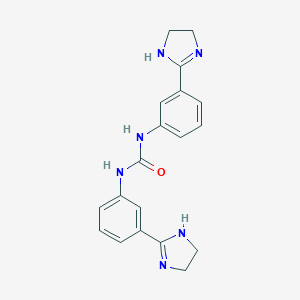

This compound is chemically known as 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea.[1][2] Its structure features a central urea moiety linking two phenyl rings, each substituted with a 4,5-dihydro-1H-imidazol-2-yl group. This symmetrical arrangement is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | [1] |

| CAS Number | 27885-92-3 | [1][2] |

| PubChem CID | 21389 | [1] |

| Molecular Formula | C₁₉H₂₀N₆O | [1][2] |

| Molecular Weight | 348.4 g/mol | [1][2] |

| SMILES | C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | [2] |

| InChI | InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | [2] |

This compound is often used in its dipropionate salt form (this compound dipropionate, CAS No: 55750-06-6) to enhance its solubility and stability for pharmaceutical formulations.

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks | Reference |

| Melting Point | 203 °C (decomposes) | For this compound dipropionate | |

| Boiling Point | 677.1 °C at 760 mmHg | Predicted | |

| Water Solubility | 0.169 mg/mL | Predicted by ALOGPS. Soluble in water (74% m/V) as dipropionate salt. | [1] |

| logP | 2.22 | Predicted by ALOGPS | [1] |

| pKa (Strongest Acidic) | 11.38 | Predicted by ChemAxon | [1] |

| pKa (Strongest Basic) | 9.54 | Predicted by ChemAxon | [1] |

| Appearance | White to off-white crystalline powder | For this compound dipropionate | |

| Stability | Stable under normal storage conditions. Can react with strong oxidizing agents. | [1][2][3][4] | |

| Storage | Store in a cool, dry, well-ventilated area, away from light and incompatible materials. | [5] |

Mechanism of Action

The antiprotozoal activity of this compound is multifaceted, primarily targeting essential metabolic pathways in susceptible parasites. The proposed mechanisms include:

-

Interference with Polyamine Metabolism: this compound is thought to disrupt the synthesis and/or utilization of polyamines, which are crucial for cell growth and proliferation in parasites.[5]

-

Inhibition of Inositol Uptake: The drug may prevent the transport of inositol into erythrocytes that are infected with parasites.[5] Inositol is a vital component for membrane synthesis and signaling pathways within the parasite.

-

DNA Interaction: Some evidence suggests that this compound may bind to DNA, potentially interfering with DNA replication and transcription.

It is important to note that while these are the primary proposed mechanisms against protozoa, this compound also exhibits anticholinergic activity by inhibiting acetylcholinesterase in the host.[2][6] This action is not related to its therapeutic effect but is responsible for some of its observed side effects.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by rapid absorption after parenteral administration, wide tissue distribution, and a long elimination half-life.

-

Absorption: this compound is well-absorbed following subcutaneous or intramuscular injection.

-

Distribution: The drug is widely distributed throughout the body, with significant concentrations found in the liver and kidneys.[7] It exhibits a high degree of protein binding.[7]

-

Metabolism: Studies have shown that this compound undergoes minimal metabolism, with the parent compound being the major component found in tissues and excreta.[7][8]

-

Excretion: Elimination occurs primarily through the urine and to a lesser extent, the feces.[7] The long half-life is attributed to its retention in tissues.[4]

Table 3: Pharmacokinetic Parameters of this compound Dipropionate in Various Species

| Species | Dose and Route | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Swine | 2 mg/kg IM | 0.54 | 2.02 | 13.91 (IV) | 86.57 | [9] |

| Horses | 2.4 mg/kg IM | - | - | - | - | |

| Sheep | 4.5 mg/kg IM | ~4 | 7.9 | - | - | |

| Dogs & Goats | 4 mg/kg IV | - | - | ~3.4-4.2 | - | [10] |

Note: Pharmacokinetic parameters can vary significantly depending on the species, formulation, and analytical method used.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, residue analysis, and ensuring food safety. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Determination of this compound in Bovine Tissues by LC-MS/MS

This protocol is adapted from a method for the sensitive and selective detection of this compound in bovine tissues.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Homogenize 2 g of tissue sample. b. Add an appropriate internal standard. c. Extract the sample with a suitable solvent (e.g., acetonitrile under basic conditions). d. Centrifuge the mixture and collect the supernatant. e. Perform a liquid-liquid partitioning step with hexane to remove fat-soluble impurities. f. The aqueous/acetonitrile layer is then loaded onto a pre-conditioned cation-exchange SPE cartridge. g. Wash the cartridge with methanol/water to remove interferences. h. Elute this compound from the cartridge using an acidified methanolic solution (e.g., methanol/formic acid). i. Evaporate the eluate to dryness under a stream of nitrogen. j. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC Column: A reversed-phase C18 or phenyl-hexyl column (e.g., TSK-GEL ODS 100 V, 2.1 x 100 mm, 5 µm).[1]

- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol or acetonitrile.

- Flow Rate: 0.2 - 0.4 mL/min.

- Injection Volume: 5 - 20 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Table 4: Example MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 349.2 | 193.1 |

| This compound | 349.2 | 175.1 |

Note: Specific transitions and collision energies should be optimized for the instrument in use.

In Vitro Susceptibility Testing of Babesia to this compound

This protocol provides a general framework for assessing the in vitro efficacy of this compound against Babesia species.

1. Culture of Babesia: a. Maintain an in vitro culture of the desired Babesia species (e.g., B. bovis, B. bigemina) in a suitable medium supplemented with serum and erythrocytes. b. Monitor parasite growth and maintain the culture at a low parasitemia.

2. Drug Susceptibility Assay: a. Prepare a serial dilution of this compound in the culture medium. b. In a 96-well microtiter plate, add the parasite culture to each well. c. Add the different concentrations of this compound to the wells. Include positive (parasites with no drug) and negative (erythrocytes only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for a defined period (e.g., 72-96 hours).

3. Assessment of Parasite Growth Inhibition: a. Parasite growth can be assessed using various methods:

- Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the percentage of infected erythrocytes.

- Fluorometric/Colorimetric Assays: Use DNA-intercalating dyes (e.g., SYBR Green I) or enzymatic assays (e.g., lactate dehydrogenase assay) to quantify parasite proliferation.

- Hypoxanthine Incorporation: Measure the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.

4. Data Analysis: a. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. b. Determine the 50% inhibitory concentration (IC₅₀) value by plotting the inhibition data against the drug concentrations and fitting the data to a dose-response curve.

Conclusion

This compound remains a cornerstone in the treatment and control of protozoal diseases in veterinary medicine. Its unique chemical structure and multifaceted mechanism of action contribute to its high efficacy. A thorough understanding of its physicochemical properties, pharmacokinetic behavior, and analytical methodologies is crucial for its optimal use in clinical practice and for ongoing research and development of novel antiprotozoal agents. The information and protocols provided in this guide serve as a valuable resource for professionals in the field, facilitating further investigation and application of this important therapeutic compound.

References

- 1. msd.com [msd.com]

- 2. merck.com [merck.com]

- 3. merck.com [merck.com]

- 4. merck.com [merck.com]

- 5. rooyandarou.com [rooyandarou.com]

- 6. This compound residues in edible bovine tissues and in vitro assessment of this compound metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics and bioavailability of this compound dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Residue Depletion of this compound in Bovine Tissues by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. msd.com [msd.com]

The Discovery and Prolific History of Imidocarb: An In-depth Technical Guide for Researchers

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Abstract

Imidocarb, a carbanilide derivative, has for decades been a cornerstone in veterinary medicine for the treatment and prophylaxis of protozoal diseases, most notably babesiosis and anaplasmosis. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound as an antiprotozoal agent. It delves into its synthesis, efficacy against various pathogens, pharmacokinetic and toxicological profiles, and presents detailed experimental protocols from key studies. This document is intended to be a valuable resource for researchers in parasitology, veterinary sciences, and drug development, offering a consolidated repository of technical information to facilitate further research and understanding of this significant therapeutic compound.

Introduction

Protozoal diseases pose a significant threat to animal health and agricultural productivity worldwide. Among the chemotherapeutic agents developed to combat these infections, this compound stands out for its broad-spectrum activity and long-lasting effects. Chemically known as N,N′-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea, it is most commonly used as its dipropionate salt.[1][2] This compound has proven highly effective in the treatment and prevention of infections caused by Babesia, Anaplasma, and other protozoan parasites in a range of animals including cattle, sheep, horses, and dogs.[3][4][5] This guide will explore the journey of this compound from its discovery to its current status as a vital veterinary drug.

Discovery and History

The development of this compound is rooted in the broader history of research into carbanilide and diamidine compounds as potential antiprotozoal agents. While a singular "discovery" paper for this compound is not readily apparent in the public domain, its development is widely attributed to the extensive research programs of pharmaceutical companies like Wellcome (now part of GlaxoSmithKline) in the mid-20th century, which had a strong focus on tropical medicine and parasitology.[6][7]

The emergence of this compound can be traced through early patents and scientific publications in the 1970s that described the synthesis and antiprotozoal activity of a series of carbanilide derivatives. These studies demonstrated the potent activity of these compounds against haemoprotozoan parasites. Early clinical trials in the 1970s and 1980s solidified the efficacy of this compound, particularly against various species of Babesia in cattle and sheep, leading to its widespread adoption in veterinary practice.[8]

Chemical Synthesis

The synthesis of this compound has been described in several patents, with various modifications to improve yield and purity. A common synthetic route involves a multi-step process, which can be summarized as follows:

-

Nitration and Chlorination: The process often starts with the nitration of a benzoic acid derivative, followed by chlorination to produce a nitrobenzoyl chloride intermediate.

-

Imidazoline Ring Formation: The nitrobenzoyl chloride is then reacted with ethylenediamine to form the 2-(3-nitrophenyl)imidazoline structure.

-

Reduction: The nitro group is subsequently reduced to an amine, yielding 2-(3-aminophenyl)imidazoline.

-

Urea Formation: Finally, the amino-imidazoline derivative is reacted with a coupling agent like phosgene or triphosgene to form the central urea linkage, resulting in the this compound base.[9]

The dipropionate salt, the most common commercial form, is then prepared by reacting the this compound base with propionic acid.[10]

Caption: A simplified workflow for the chemical synthesis of this compound and its dipropionate salt.

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated, but it is believed to act on the parasite through multiple pathways:

-

Interference with Polyamine Metabolism: A primary proposed mechanism is the disruption of polyamine synthesis or utilization in the parasite. Polyamines are essential for cell growth and proliferation, and their inhibition is detrimental to the parasite's survival.

-

Inhibition of Inositol Uptake: this compound may prevent the uptake of inositol by the parasite-infected erythrocyte.[11] Inositol is a crucial precursor for the synthesis of phosphatidylinositol and other essential membrane components and signaling molecules.[12]

-

Anticholinesterase Activity: this compound has been shown to inhibit acetylcholinesterase, which could contribute to its toxic effects on the parasite and is also responsible for some of the observed side effects in the host.[13]

Recent studies suggest that this compound's activity may also involve the downregulation of genes associated with cellular division, glycolysis, and nucleic acid synthesis in some protozoa.[14]

Caption: A diagram illustrating the proposed mechanisms of action of this compound against protozoal parasites.

Quantitative Data

In Vitro Efficacy

| Parasite Species | IC50 (nM) | Reference |

| Babesia bovis | 117.3 | [1][4][15][16] |

| Babesia bigemina | 61.5 | [17] |

| Trypanosoma evansi | 2730 | [14] |

In Vivo Efficacy and Dosage

| Animal Species | Disease | Dosage (mg/kg) | Route | Efficacy/Comment | Reference |

| Cattle | Babesiosis | 1.2 | SC/IM | Therapeutic | [3] |

| Cattle | Anaplasmosis | 3.0 | SC/IM | Therapeutic | [18] |

| Sheep | Babesiosis | 1.2 | SC/IM | Therapeutic | [19] |

| Horses | Babesiosis (B. caballi) | 4.0 (4 doses, 72h intervals) | IM | Clears persistent infection | [20] |

| Dogs | Babesiosis (B. canis) | 6.6 | SC/IM | Therapeutic, repeat in 2 weeks | [21][22] |

| Dogs | Babesiosis (B. canis) | 7.5 | SC | Sterilization of infection | [23] |

Pharmacokinetics

| Animal Species | Half-life (t1/2) | Volume of Distribution (Vz/F) | Clearance (Cl/F) | Reference |

| Cattle | 31.77 ± 25.75 h | 6.53 ± 5.34 L/kg | 0.14 ± 0.02 L/h/kg | [18] |

| Dogs | 207 ± 45 min | - | 1.47 ± 0.38 ml/min/kg | |

| Goats | 251 ± 94 min | - | 1.62 ± 0.50 ml/min/kg |

Toxicology

| Species | Route | LD50 (mg/kg) | Reference |

| Mouse | Oral | 646 - 723 | [24] |

| Rat | Oral | 454 - 1251 | [24] |

NOEL (No-Observed-Effect Level) from a 90-day study in dogs: 5 mg/kg bw/day.[2][15]

Experimental Protocols

In Vitro Efficacy Testing against Babesia bovis

-

Parasite Culture: Babesia bovis is cultured in vitro in bovine erythrocytes. The culture medium typically consists of RPMI 1640 supplemented with bovine serum (20-40%) and maintained in a microaerophilic environment (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.

-

Drug Preparation: this compound dipropionate is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

-

Assay: Parasitized erythrocytes are seeded in 96-well plates at a starting parasitemia of approximately 1%. The drug dilutions are added to the wells, and the plates are incubated for a defined period (e.g., 96 hours).

-

Quantification: Parasitemia is determined daily by microscopic examination of Giemsa-stained blood smears from each well. Alternatively, a SYBR Green I-based fluorescence assay can be used for higher throughput screening.

-

Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated control wells. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal model.[17][25][26]

Caption: A generalized workflow for determining the in vitro efficacy of this compound against Babesia bovis.

Short-Term Toxicity Study in Rodents (Rat)

-

Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) of both sexes are used. Animals are acclimatized to laboratory conditions before the study.

-

Dose Administration: this compound dipropionate is administered orally by gavage for a period of 90 days. At least three dose levels are used, along with a control group receiving the vehicle only.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: Data from treated groups are compared to the control group using appropriate statistical methods to identify any dose-related adverse effects and to determine the No-Observed-Effect Level (NOEL).[15][27]

Conclusion

This compound has a long and successful history as a potent antiprotozoal agent in veterinary medicine. Its broad spectrum of activity, particularly against Babesia and Anaplasma species, and its persistent efficacy have made it an indispensable tool for veterinarians worldwide. While its precise mechanism of action continues to be an area of active research, its ability to interfere with critical metabolic pathways of the parasite is evident. The quantitative data on its efficacy, pharmacokinetics, and toxicology provide a solid foundation for its rational use and for the development of new therapeutic strategies. This technical guide consolidates key information on this compound, aiming to serve as a valuable resource for the scientific community and to stimulate further research into this important class of antiprotozoal drugs.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isvm.org.in [isvm.org.in]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. History of Wellcome | About us | Wellcome [wellcome.org]

- 7. Supporting discovery research across the globe | Wellcome [wellcome.org]

- 8. The effect of treatment with this compound diproprionate on the course of Babesia divergens infections in splenectomized calves, and on their subsequent immunity to homologous challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102924380A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN104557715B - Preparation method of this compound dipropionate sterile APIs (active pharmaceutical ingredients) - Google Patents [patents.google.com]

- 11. Strategies for acquiring the phospholipid metabolite inositol in pathogenic bacteria, fungi and protozoa: making it and taking it - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy, safety and tolerance of this compound dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shifting Paradigms: this compound dipropionate as an alternative chemotherapeutic strategy for Trypanosoma evansi infection in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 922. This compound (WHO Food Additives Series 41) [inchem.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Enhanced Anti-Babesia Efficacy of Buparvaquone and this compound When Combined with ELQ-316 In Vitro Culture of Babesia bigemina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of endochin-like quinolones for babesiosis therapy - Choukri Ben Mamoun [grantome.com]

- 19. Therapeutic and prophylactic efficacy of this compound dipropionate on experimental Babesia ovis infection of lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Imizol® (this compound DIPROPIONATE) [dailymed.nlm.nih.gov]

- 22. This compound: a chemoprophylactic experiment with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sterilisation of Babesia canis infections by this compound alone or in combination with diminazene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparative efficacy of this compound dipropionate with additive in naturally infected cattle against bovine babesiosis [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Establishment of Continuous In Vitro Culture of Babesia gibsoni by Using VP-SFM Medium with Low-Concentration Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fda.gov [fda.gov]

Imidocarb Dipropionate: A Technical Guide on its Potential as a Treatment for Trypanosoma evansi (Surra)

Executive Summary

Trypanosoma evansi, the causative agent of the widespread animal disease "Surra," poses a significant threat to livestock health and productivity. The emergence of drug-resistant strains necessitates the exploration of alternative chemotherapeutic agents. Imidocarb, a carbanilide derivative traditionally used for treating babesiosis and anaplasmosis, has shown promising anti-trypanosomal activity.[1] This technical guide provides a comprehensive overview of the current evidence supporting this compound dipropionate as a potential treatment for T. evansi. It consolidates preclinical data, details experimental methodologies, and outlines the proposed mechanisms of action to inform future research and development efforts. Recent studies highlight its in vitro potency and in vivo efficacy in murine models, suggesting that this compound warrants further investigation as a repurposed drug for combating Surra.[2][3]

Introduction

Trypanosoma evansi is a protozoan parasite that causes Surra, a fatal wasting disease affecting a wide range of domestic and wild animals.[1] The disease leads to significant economic losses in the livestock industry. Control has historically relied on a limited number of trypanocidal drugs, such as diminazene aceturate and isometamidium chloride.[1] However, their extensive use has led to the development of resistant parasite strains, creating an urgent need for new therapeutic strategies.[4][5]

This compound is an aromatic diamidine compound, specifically a urea derivative, approved for veterinary use against protozoal infections like babesiosis.[6][7] Its structural similarities to established antitrypanosomatid diamidines have prompted investigations into its efficacy against Trypanosoma species.[8] This document synthesizes the available preclinical data on this compound dipropionate against T. evansi and related trypanosomes to provide a technical foundation for its potential repurposing.

Mechanism of Action

The precise trypanocidal mechanism of this compound is not fully elucidated, but several hypotheses have been proposed based on studies against Trypanosoma and Babesia species.[4][9] Recent molecular evidence suggests a multi-faceted impact on parasite cellular machinery.[2][3]

Key Proposed Mechanisms:

-

Interference with Polyamines: this compound's effect on Trypanosoma brucei has been shown to be antagonized by excess polyamines, suggesting the drug interferes with their production or utilization, which is critical for cell proliferation.[1][4][9]

-

Inhibition of Inositol Uptake: A proposed mechanism in Babesia-infected erythrocytes is the blockage of inositol entry, an essential nutrient, leading to parasite starvation.[9][10] This could be a relevant pathway in trypanosomes as well.

-

Downregulation of Key Genes: Studies on T. evansi exposed to this compound dipropionate have recorded significant downregulation in the mRNA expression of genes crucial for cellular regulatory activities.[2][3] These include genes involved in cell division, glycolysis, nucleic acid synthesis, immune evasion, and redox homeostasis.[2][3]

The anticholinergic activity of this compound, through the inhibition of acetylcholinesterase, is primarily associated with its toxicity profile in host animals rather than its direct anti-protozoal effect.[6][10]

Caption: Proposed multi-target mechanism of action for this compound against Trypanosoma.

Preclinical Efficacy Data

In Vitro Studies

Recent studies have quantified the in vitro potency of this compound dipropionate (IDP) against T. evansi and its cytotoxicity against host cells, allowing for the calculation of a selectivity index.

Table 1: In Vitro Activity and Cytotoxicity of this compound Dipropionate

| Parameter | Target/Cell Line | Value (µM) | Selectivity Index (SI)¹ | Reference |

|---|---|---|---|---|

| IC₅₀ | Trypanosoma evansi | 2.73 | - | [2][3] |

| Cytotoxicity (CC₅₀) | Equine PBMCs | 32.66 | 11.96 | [2][3] |

| Cytotoxicity (CC₅₀) | Vero Cell Line | 80.70 | 29.56 | [2][3] |

¹ Selectivity Index (SI) = CC₅₀ (Host Cell) / IC₅₀ (T. evansi)

In Vivo Studies

The efficacy of this compound has been evaluated in various animal models against different Trypanosoma species, with notable success in rodent models.

Table 2: In Vivo Efficacy of this compound Dipropionate against Trypanosoma spp.

| Animal Model | Trypanosoma Species | Dosage Regimen | Route | Outcome | Reference |

|---|---|---|---|---|---|

| Mice | T. evansi | 20 mg/kg, two doses 72h apart | IP | Prolonged survival by 20 days | [2][3] |

| Rats | T. brucei | 24 mg/kg, for 2 consecutive days | SC | Curative, no relapse observed | [4][5][9] |

| Rats | T. brucei | 28 mg/kg, once daily for 3 days | - | Complete clearance of parasitemia | [4] |

| Mice | T. brucei | 10 mg/kg, daily for 3 days | - | Curative | [8] |

| Calves | T. vivax | 4.8 mg/kg, two doses 14 days apart | SC | Relapse detected on day 10 and 14 post-treatment |[1][11] |

IP: Intraperitoneal; SC: Subcutaneous.

Experimental Protocols

Standardized protocols are essential for the evaluation of anti-trypanosomal compounds. The following methodologies are based on established practices for in vitro and in vivo drug screening.[12][13]

In Vitro Susceptibility and Cytotoxicity Assay

This protocol is for determining the 50% inhibitory concentration (IC₅₀) of a compound against trypomastigotes and the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line.

-

Parasite Culture: T. evansi trypomastigotes are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.

-

Compound Preparation: this compound dipropionate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to achieve the desired final concentrations.

-

IC₅₀ Determination:

-

Plate parasites (e.g., 1 x 10⁶ parasites/mL) in a 96-well plate.

-

Add serial dilutions of this compound and incubate for a defined period (e.g., 24-48 hours).

-

Assess parasite viability using a resazurin-based assay or by microscopic counting.

-

Calculate the IC₅₀ value using non-linear regression analysis.

-

-

CC₅₀ Determination:

-

Plate mammalian cells (e.g., Vero or U2OS cells) in a 96-well plate and allow them to adhere.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for the same period as the IC₅₀ assay.

-

Assess cell viability using a metabolic indicator dye (e.g., MTT or resazurin).

-

Calculate the CC₅₀ value.

-

In Vivo Efficacy Model (Murine)

This protocol outlines a typical workflow for assessing the efficacy of this compound in a mouse model of T. evansi infection.

-

Animal Acclimatization: House laboratory mice (e.g., Swiss albino or BALB/c) under standard conditions for at least one week before the experiment.

-

Infection: Infect mice intraperitoneally (IP) with a defined number of T. evansi trypomastigotes (e.g., 1 x 10⁵).

-

Parasitemia Monitoring: Begin monitoring parasitemia 2-3 days post-infection by examining a wet blood film from a tail snip.

-

Group Allocation: Once a patent parasitemia is established, randomly assign mice to treatment and control groups (e.g., n=5-10 per group).

-

Group 1: Infected, treated with vehicle (negative control).

-

Group 2: Infected, treated with a standard drug like diminazene aceturate (positive control).

-

Group 3+: Infected, treated with different doses of this compound dipropionate.

-

-

Treatment: Administer the compound via the desired route (e.g., IP or SC) according to the planned dosage regimen.

-

Post-Treatment Monitoring:

-

Monitor parasitemia daily for the first week, then periodically for up to 30-60 days to check for relapse.

-

Record survival rates for all groups.

-

-

Data Analysis: Analyze the data to determine the effect on parasitemia clearance, relapse rate, and mean survival time.

Caption: A typical experimental workflow for in vivo evaluation of anti-trypanosomal drugs.

Safety and Toxicology

While this compound is generally used for babesiosis, its safety profile is important for considering its use against trypanosomiasis. The therapeutic index is considered narrow.[1][14]

-

Common Side Effects: Signs are consistent with anticholinesterase activity and can include pain at the injection site, salivation, drooling, nasal drip, vomiting, diarrhea, restlessness, and muscle tremors.[10][15][16]

-

Acute Toxicity: Severe signs can include lethargy, ataxia, and convulsions.[10]

-

Contraindications: this compound should be used with caution in animals with impaired lung, liver, or kidney function.[15] It should not be administered intravenously.[10]

In a study on mice, hematological, biochemical, and histopathological investigations showed effects on the kidney and liver at four times the therapeutic dosage used against T. evansi.[2][3]

Discussion and Future Directions

The available data indicates that this compound dipropionate is a viable candidate for further development as a treatment for T. evansi. The in vitro potency is significant, and the curative effect observed in rodent models for T. brucei is encouraging.[4][8] The ability to prolong the survival of T. evansi-infected mice further strengthens its potential.[2][3]

However, several critical questions remain:

-

Efficacy in Target Species: The relapse observed in cattle treated for T. vivax raises concerns about its efficacy in livestock against different trypanosome species.[1][11] Clinical trials in naturally infected horses, camels, and cattle are essential.

-

Dose Optimization: The optimal dose and treatment duration for T. evansi in target animal species need to be determined to maximize efficacy while minimizing toxicity.

-

Resistance Potential: The potential for T. evansi to develop resistance to this compound has not been studied and is a crucial area for future research.

-

Combination Therapy: Investigating this compound in combination with other trypanocidal drugs could offer a synergistic effect and potentially delay the onset of resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Shifting Paradigms: this compound dipropionate as an alternative chemotherapeutic strategy for Trypanosoma evansi infection in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. scialert.net [scialert.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Curative effects of the antipiroplasms amicarbalide and this compound on Trypanosoma brucei infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 11. Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Experimental models in Chagas disease: a review of the methodologies applied for screening compounds against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]

- 16. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Imidocarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Imidocarb. This compound is a carbanilide derivative with antiprotozoal activity, widely used in veterinary medicine. The presented protocol is applicable for the determination of this compound in both bulk drug substances and pharmaceutical formulations, and with appropriate sample preparation, can be adapted for residue analysis in biological matrices. This method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for routine quality control, stability studies, and research applications.

Introduction

This compound dipropionate is a crucial antiprotozoal agent for treating infections such as babesiosis in cattle.[1] Ensuring the potency and purity of this compound in pharmaceutical products is critical for its efficacy and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for an isocratic RP-HPLC method for the quantification of this compound, based on established and validated methodologies.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions for two validated methods. Method 1 is suitable for the analysis of this compound dipropionate in injection forms[1][2], while Method 2 is adapted for the analysis of this compound residues in biological samples like beef and milk.[3][4][5]

| Parameter | Method 1: For Pharmaceutical Injections | Method 2: For Biological Samples |

| HPLC Column | Hemochrome/C18 (250mm × 4.6mm, 5µm)[1][2] or Cyano column[6][7] | Reversed-phase C18 (4.6 x 250 mm, 5 µm)[3][4][5] |

| Mobile Phase | 0.2% Trifluoroacetic acid (TFA) : Acetonitrile (80:20 v/v)[1][2] | 0.1% Trifluoroacetic acid : Acetonitrile (85:15 v/v)[3][4][5] |

| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4][5] |

| Injection Volume | 20 µL[1] | Not Specified |

| Column Temperature | 30°C[1] | 20°C[3][4][5] |

| Detection Wavelength | 243 nm[1][2] | 260 nm[3][4][5] |

| Run Time | Approximately 10 minutes[1] | Not Specified |

Preparation of Solutions

Reagents:

-

Acetonitrile (HPLC grade)[1]

-

Trifluoroacetic acid (TFA) (analytical grade)[1]

-

Milli-Q water or equivalent[1]

-

This compound dipropionate reference standard

Diluent Preparation:

-

Mix water and acetonitrile in a 1:1 (v/v) ratio.[1]

Standard Stock Solution Preparation (e.g., 400 µg/mL):

-

Accurately weigh approximately 10 mg of this compound dipropionate reference standard.[1]

-

Transfer the standard into a 25 mL volumetric flask.[1]

-

Add a portion of the diluent and sonicate to dissolve.[1]

-

Make up the volume to 25 mL with the diluent and mix well.[1]

Working Standard Solution Preparation (e.g., 20 µg/mL):

-

From the standard stock solution, perform serial dilutions with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 5-40 µg/mL).[1][2]

Sample Preparation

For Injection Dosage Forms:

-

Transfer 1 mL of the this compound injection sample (e.g., 120 mg/mL) into a 200 mL volumetric flask.[1]

-

Dilute to volume with the diluent.[1]

-

Further dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 18 µg/mL).[1]

-

Filter the final solution through a 0.45 µm syringe filter before injection.[8]

For Biological Matrices (e.g., Beef, Milk):

-

Sample preparation for biological matrices typically involves a more complex extraction procedure such as solid-phase extraction (SPE) or protein precipitation to remove interfering substances.[3][5][9] These methods should be optimized based on the specific matrix and desired recovery.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions at different concentration levels to construct a calibration curve.

-

Inject the prepared sample solutions.

-

The peak area of this compound is used for quantification.

Quantitative Data Summary

The following tables summarize the quantitative data from validated HPLC methods for this compound.

Method Performance for Pharmaceutical Injections (Method 1)

| Parameter | Result |

| Retention Time | ~6.08 minutes[2] |

| Linearity Range | 5-40 µg/mL[1][2] |

| Correlation Coefficient (r²) | 0.9999[1][2] |

| Limit of Detection (LOD) | 0.0015 µg/mL[1][2] |

| Limit of Quantification (LOQ) | 0.0048 µg/mL[1][2] |

| Precision (%RSD) | < 2%[2] |

Method Performance for Biological Samples (Method 2)

| Parameter | Result |

| Linearity (r) | ≥0.998[3][5] |

| Limit of Quantification (LOQ) in Beef | 0.15 mg/kg[3][5][10] |

| Limit of Quantification (LOQ) in Milk | 0.025 mg/kg[3][5][10] |

| Intra-day Precision (%RSD) | 3.2-6.1%[3][10] |

| Inter-day Precision (%RSD) | 1.4-6.9%[3][10] |

| Accuracy (Recovery) in Beef | 80.4-82.2%[3][10] |

| Accuracy (Recovery) in Milk | 80.1-89.5%[3][10] |

Visualizations

References

- 1. wisdomlib.org [wisdomlib.org]

- 2. RP-HPLC method for this compound dipropionate in injection form [wisdomlib.org]

- 3. Determination of this compound in animal biosamples using simple high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound in animal biosamples using simple high...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Validated Stability Indicating Chromatographic Methods for Quantification of this compound Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. nacalai.com [nacalai.com]

- 10. spandidos-publications.com [spandidos-publications.com]

Application Note: Determination of Imidocarb Residues in Bovine Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Imidocarb, often administered as its dipropionate salt, is a carbanilide derivative used in veterinary medicine for the treatment and prevention of protozoal diseases in cattle, such as babesiosis and anaplasmosis.[1][2] The persistence of this compound residues in edible tissues is a significant concern for food safety and public health.[2][3] Regulatory bodies like the Codex Alimentarius Commission and the European Medicines Agency (EMEA) have established Maximum Residue Limits (MRLs) for this compound in various bovine tissues to ensure consumer safety.[3][4][5] This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound residues in bovine liver, kidney, and muscle tissues. The described protocol is intended for researchers, scientists, and professionals in drug development and food safety testing.

Principle

This method involves the extraction of this compound from homogenized bovine tissues, followed by sample clean-up and analysis using an LC-MS/MS system. The quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

-

This compound dipropionate reference standard (98.5% purity or higher)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC grade, ~99%)

-

Ammonium acetate

-

Subtilisin Carlsberg

-

Phosphate-buffered saline (PBS)

-

Ultrapure water

-

Oasis MCX SPE cartridges

-

Bovine tissues (liver, kidney, muscle), confirmed to be free of this compound

2. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound dipropionate reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Matrix-Matched Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the working standard solutions into blank tissue extracts that have undergone the entire sample preparation procedure.[2]

3. Sample Preparation

This protocol is adapted from a validated method utilizing enzymatic digestion for efficient extraction.[2][6][7]

-

Homogenization: Homogenize the bovine tissue samples (liver, kidney, or muscle) until a uniform consistency is achieved.

-

Weighing: Accurately weigh 1.0 ± 0.02 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Enzymatic Digestion:

-

Add 1 mL of PBS buffer solution and vortex for 1 minute.

-

Add 300 µL of subtilis protease solution and vortex for 2 minutes.

-

Incubate the samples at 37°C for 6 hours with oscillation.

-

-

Extraction:

-

After incubation, add 2 mL of PBS buffer solution, vortex for 1 minute, and sonicate for 15 minutes.

-

Centrifuge the sample at 7500 x g for 10 minutes.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.

-

Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A UPLC system such as the Waters ACQUITY UPLC.[2]

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer such as the Xevo TQ-S.[2]

-

Chromatographic Column: An ACQUITY UPLC BEH Phenyl column (1.7 µm, 50 mm × 2.1 mm) is a suitable choice.[2]

-

Mobile Phase:

-

A: 0.1% (v/v) formic acid in water

-

B: Methanol[2]

-

-

Gradient Elution:

-

Start with 15% B for 1.5 min.

-

Increase linearly to 90% B from 1.5 to 3 min.

-

Decrease linearly to 15% B from 3 to 5 min.

-

Hold at 15% B for 1 min for re-equilibration.[2]

-

-

Flow Rate: 0.35 mL/min[2]

-

Injection Volume: 2 µL[2]

-

Column Temperature: 40°C[2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

-

MS Parameters: Optimized for the specific instrument, with typical values for capillary voltage, source temperature, and gas flows.

-

MRM Transitions: this compound is often detected as a dicationic species.[8][9] The most sensitive and specific transitions should be determined by infusing a standard solution.

Data Presentation

Table 1: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Value | Reference |

| LC Column | ACQUITY UPLC BEH Phenyl (1.7 µm, 50 mm × 2.1 mm) | [2] |

| Mobile Phase A | 0.1% Formic Acid in Water | [2] |

| Mobile Phase B | Methanol | [2] |

| Flow Rate | 0.35 mL/min | [2] |

| Injection Volume | 2 µL | [2] |

| Column Temperature | 40°C | [2] |

| Ionization Mode | ESI Positive | [2] |

Table 2: MRM Transitions for this compound Quantification and Confirmation

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| This compound | 175 | 162 | Quantifier |

| This compound | 175 | 145 | Qualifier |

Note: These transitions correspond to the dicationic form of this compound [M+2H]²⁺.[8][9] The collision energies should be optimized for the specific instrument.

Table 3: Method Validation Summary

| Parameter | Liver | Kidney | Muscle | Reference |

| LOD (µg/kg) | 0.5 | 0.5 | 0.5 | [10] |

| LOQ (µg/kg) | 1.0 | 1.0 | 1.0 | [1][10] |

| Linearity Range (ng/mL) | 1-50 | 1-50 | 1-50 | [2] |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | [1] |

| Recovery (%) | 73.3 - 98.6 | 73.3 - 98.6 | 73.3 - 98.6 | [1] |

| Precision (RSD %) | Within-day: 1.0-6.7Between-day: 2.0-7.7 | Within-day: 1.0-6.7Between-day: 2.0-7.7 | Within-day: 1.0-6.7Between-day: 2.0-7.7 | [1] |

Table 4: Maximum Residue Limits (MRLs) for this compound in Bovine Tissues

| Tissue | Codex Alimentarius (µg/kg) | European Union (µg/kg) |

| Liver | 1500 | 1500 |

| Kidney | 2000 | 2000 |

| Muscle | 300 | 300 |

| Fat | 50 | 50 |

Source: Codex Alimentarius Commission (2005), EMEA.[2][4][5]

Visualization

Caption: Workflow for LC-MS/MS analysis of this compound in bovine tissues.

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of this compound residues in bovine liver, kidney, and muscle tissues. The protocol, which includes an enzymatic digestion step followed by solid-phase extraction, ensures high recovery and effective removal of matrix interferences. This method meets the performance criteria required for regulatory monitoring and can be readily implemented in food safety and veterinary drug residue laboratories. The sensitivity of the method is sufficient to detect this compound at levels well below the established Maximum Residue Limits.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Residue Depletion of this compound in Bovine Tissues by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. thomastobin.com [thomastobin.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Residue Depletion of this compound in Bovine Tissues by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Imidocarb in Experimental Models of Canine Babesiosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Canine babesiosis is a tick-borne protozoal disease of significant veterinary importance worldwide. Experimental models are crucial for understanding the pathophysiology of the disease and for the development and evaluation of novel therapeutic agents. Imidocarb dipropionate is a carbanilide derivative widely used for the treatment and chemoprophylaxis of babesiosis in dogs.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in experimental canine babesiosis models, including detailed protocols, quantitative data summaries, and visual representations of experimental workflows and potential mechanisms of action.

Data Presentation

Table 1: this compound Dipropionate Dosage and Efficacy in Experimental Canine Babesiosis

| Babesia Species | Dog Model | This compound Dipropionate Dosage | Route of Administration | Efficacy | Reference |

| B. canis | Spleen-intact and splenectomized Beagles | Not specified for treatment in the abstract, but used for successful cure of splenectomized dogs. | Not specified in abstract | Fever and parasitemia persisted for three days post-treatment in splenectomized dogs.[5] Splenectomized dogs were successfully cured.[5] | [5] |

| B. canis (French strain) | Healthy naive dogs | 6 mg/kg | Subcutaneous (SC) | Did not prevent infection when given 2-5 weeks prior to challenge. One dog treated 5 weeks prior to challenge died. Relapses were common.[1][2][6] | [1][2][6] |

| B. canis | Experimentally inoculated 4-5 month old dogs | 7 mg/kg (two doses on days 15 and 27 post-infection) | Not specified | Effective in clearing the infection, but treated dogs were susceptible to reinfection.[7] | [7] |

| B. canis vogeli | Naturally infected dogs | 6.6 mg/kg (repeated in 2 weeks) | Intramuscular (IM) or Subcutaneous (SC) | Parasitemia and clinical signs are usually eliminated within 24-48 hours.[8] | [8] |

| B. gibsoni | Naturally infected dogs | 6.6 mg/kg (repeated in 2 weeks) | Intramuscular (IM) or Subcutaneous (SC) | Less effective against B. gibsoni compared to B. canis.[8] | [8] |

| B. gibsoni | Naturally infected dogs | 6 mg/kg (2 doses, 14 days apart) | Intramuscular (IM) | No hematobiochemical improvement was noticed.[9] | [9] |

Table 2: Hematological and Biochemical Changes in Experimental Canine Babesiosis Treated with this compound

| Parameter | Pre-treatment Observation | Post-treatment Observation with this compound | Reference |

| Hematology | |||

| Packed Cell Volume (PCV) / Hematocrit (Hct) | Significant reduction.[1][2][6] Anemia, more severe in splenectomized dogs.[5][10] | Important reductions in PCV were still observed in a chemoprophylaxis study.[1][2][6] In a treatment study, Hct showed a better response in a combination therapy group (this compound-doxycycline) vs. This compound alone (37%).[11] | [1][2][5][6][10][11] |

| Platelets | Thrombocytopenia.[5][7][10] | In a treatment study, platelet count was 291.50 x 10^9/l in the this compound alone group.[11] Treated dogs that were reinfected showed thrombocytopenia.[7] | [5][7][10][11] |

| White Blood Cells (WBC) | Leukopenia (neutropenia and lymphopenia) in the acute phase, followed by leukocytosis and neutrophilia.[5][10] | Information not available in the provided search results. | [5][10] |

| Biochemistry | |||

| Alanine Aminotransferase (ALT) | Elevated activity, more severe in splenectomized dogs.[5][10] | Information not available in the provided search results. | [5][10] |

| Total Bilirubin | Elevated levels. | In a combination therapy study (Da+Id+C), total bilirubin decreased significantly. No significant change with this compound alone.[9] | [9] |

| Blood Urea Nitrogen (BUN) | Elevated levels. | In a combination therapy study (Da+Id), BUN showed significant improvement. No significant change with this compound alone.[9] | [9] |

| Total Protein | Altered levels. | In a combination therapy study (Da+Id), total protein showed significant improvement. No significant change with this compound alone.[9] | [9] |

Experimental Protocols

Protocol 1: Chemoprophylactic Efficacy of this compound Dipropionate

This protocol is based on the study by Uilenberg et al. (1981).[1][2][6]

1. Animal Model:

-

Species: Canine (Canis lupus familiaris)

-

Breed: Beagle or other naive dogs from a babesiosis-free kennel.

-

Health Status: Healthy, vaccinated, dewormed, and negative for Babesia and other blood parasites by microscopy and serology.

2. Experimental Groups:

-

Treatment Group: Eight dogs receiving this compound dipropionate.

-

Control Group: Three dogs receiving no treatment.

3. Treatment Regimen:

-

Administer this compound dipropionate at a dose of 6 mg/kg body weight via subcutaneous injection to the treatment group.[1][2][6]

4. Challenge Infection:

-

Parasite: Babesia canis sporozoite stabilate prepared from infected Dermacentor reticulatus ticks.

-

Timing: Challenge the treated dogs at 2, 3, 4, or 5 weeks post-treatment.[1][2][6]

-

Inoculation: Inject the sporozoite stabilate subcutaneously.

5. Monitoring and Data Collection:

-

Clinical Signs: Daily monitoring for fever, lethargy, anorexia, and hemoglobinuria.

-

Parasitemia: Prepare Giemsa-stained blood smears daily from the ear vein to determine the percentage of parasitized red blood cells.

-

Hematology: Measure Packed Cell Volume (PCV) daily using a microhematocrit centrifuge.

-

Serology: Collect serum samples for Indirect Fluorescent Antibody Test (IFAT) to measure antibody titers against B. canis.

Protocol 2: Therapeutic Efficacy of this compound Dipropionate in Acute Babesiosis

This protocol is a generalized representation based on multiple studies.[5][7][8]

1. Animal Model:

-

Species: Canine (Canis lupus familiaris)

-

Splenectomy: Include both spleen-intact and splenectomized dogs to model different disease severities.[5][10]

2. Experimental Infection:

-

Parasite: Blood stabilate of a virulent Babesia canis or Babesia gibsoni strain.

-

Inoculation: Intravenous or subcutaneous injection of infected blood.

3. Monitoring for Onset of Disease:

-

Daily monitor for the onset of clinical signs (fever, anemia, hemoglobinuria) and patent parasitemia.

4. Treatment Protocol:

-

Treatment Group: Once clinical signs and a predetermined level of parasitemia are observed, administer this compound dipropionate at a therapeutic dose (e.g., 6.6 mg/kg).[8] The treatment can be a single injection or repeated after 14 days.[8][9]

-

Control Group: Administer a placebo (e.g., sterile saline).

5. Post-Treatment Evaluation:

-

Clinical Monitoring: Record clinical signs and body temperature daily.

-

Parasite Clearance: Monitor the decline in parasitemia through daily blood smears.

-

Hematological and Biochemical Parameters: Collect blood samples at regular intervals (e.g., daily for the first week, then weekly) to assess changes in PCV, platelet count, WBC count, ALT, and other relevant markers.[5][9]

-

Long-term Follow-up: Monitor for clinical relapses and persistent subclinical infections using PCR.

Mandatory Visualizations

Experimental Workflow for Evaluating this compound Efficacy

Caption: Workflow for experimental evaluation of this compound in canine babesiosis.

Proposed Mechanism of Action of this compound

Caption: this compound's proposed mechanism of action against Babesia.

Logical Relationship in a Chemoprophylaxis Study

Caption: Logical flow of a chemoprophylaxis experiment with this compound.

References

- 1. This compound: a chemoprophylactic experiment with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Humoral immunity and reinfection resistance in dogs experimentally inoculated with Babesia canis and either treated or untreated with this compound dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dvm360.com [dvm360.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. akjournals.com [akjournals.com]

- 11. Comparative Response of Two Treatments for Canine Babesiosis - WSAVA2002 - VIN [vin.com]

Application Notes and Protocols for the Chemosterilization of Anaplasma marginale Carriers Using Imidocarb

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bovine anaplasmosis, caused by the intraerythrocytic bacterium Anaplasma marginale, poses a significant economic threat to the cattle industry worldwide. Animals that recover from the acute phase of the disease often become lifelong carriers, serving as a persistent reservoir for the transmission of the pathogen. The elimination of this carrier state, known as chemosterilization, is a crucial control measure, particularly in non-endemic areas or for high-value cattle. Imidocarb dipropionate, a carbanilide derivative with antiprotozoal activity, has been investigated for its potential to clear A. marginale infections in carrier cattle. These application notes provide a comprehensive overview of the use of this compound for this purpose, including detailed protocols, efficacy data, and methods for assessing treatment outcomes.

While this compound is effective in treating acute anaplasmosis, its ability to achieve complete chemosterilization of the A. marginale carrier state has yielded variable results in scientific studies.[1][2] Some studies have reported successful elimination of the parasite, while others have found it to be less effective than other drugs, such as oxytetracycline.[1][2][3] Therefore, the decision to use this compound for chemosterilization should be made on a case-by-case basis, considering the specific goals of the treatment and the available diagnostic tools for confirming parasite elimination.

Quantitative Data Summary

The efficacy of this compound in the chemosterilization of Anaplasma marginale carriers has been evaluated in several studies, with varying dosages and treatment regimens. The following tables summarize the quantitative data from key experiments.

Table 1: Efficacy of this compound Dipropionate for Chemosterilization of Anaplasma marginale